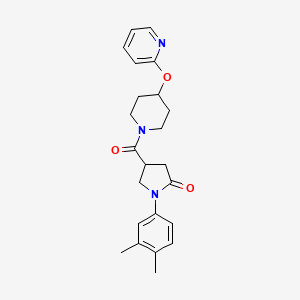
1-(3-Chlorophenyl)-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-fluoroethan-1-ol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chlorine and Fluorine Substitution in Chemical Compounds
The study of chlorine and fluorine substitutions in chemical compounds, such as 1-(3-Chlorophenyl)-2-fluoroethan-1-ol, focuses on understanding the impact of these substitutions on molecular behavior and interactions. For instance, Rondino et al. (2016) explored the conformational landscape of various halogenated compounds, including (S)-1-(4-chlorophenyl)ethanol, highlighting the influence of chlorine atom presence on electron density and intermolecular interactions in aromatic systems. Their findings emphasize the subtle yet significant effects of halogenation on chemical properties and the potential for chiral discrimination in spectroscopic analysis (Rondino et al., 2016).
Structural and Conformational Studies
Anderson et al. (1984) conducted structural studies on azolylmethanes, revealing the conformational preferences and intramolecular interactions in halogenated compounds, including the analysis of benzyl and tert-butyl groups in various configurations. Their research provides a foundation for understanding the structural dynamics and activity of halogenated compounds, aiding in the rationalization of their biological and chemical behavior (Anderson et al., 1984).
Fluorescent pH Sensors
Yang et al. (2013) demonstrated the development of a heteroatom-containing organic fluorophore, showcasing the potential of halogenated compounds in creating sensitive and versatile fluorescent pH sensors. Their work underscores the innovative applications of fluorinated compounds in environmental and analytical chemistry, providing tools for detecting pH changes with high specificity and reversibility (Yang et al., 2013).
Advanced Material Design
Najiya et al. (2014) explored the molecular structure and properties of halogenated compounds for potential use in advanced materials, such as nonlinear optics (NLO). Their research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlights the significant hyperpolarizability of these compounds, suggesting their utility in designing materials with enhanced electronic and optical properties (Najiya et al., 2014).
Organic Synthesis and Catalysis
The field of organic synthesis and catalysis also benefits from the study of halogenated compounds like this compound. For example, research by Nakamura and Uneyama (2007) on the fluoride ion-catalyzed 1,2-desilylative defluorination processes showcases the utility of chloro- and fluoro-substituted compounds in synthetic chemistry, offering pathways to synthesize complex molecules with high precision and efficiency (Nakamura & Uneyama, 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in various biochemical reactions .
Pharmacokinetics
Similar compounds have been studied for their metabolic pathways .
Result of Action
Similar compounds have been found to have various biological activities .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJUQCBPARCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
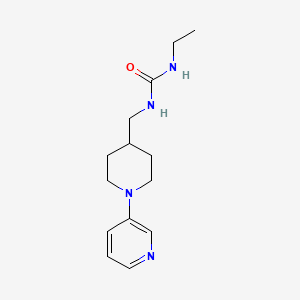
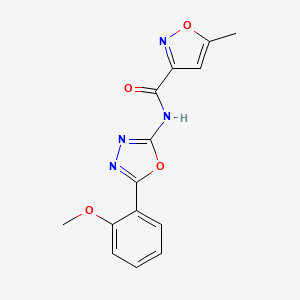
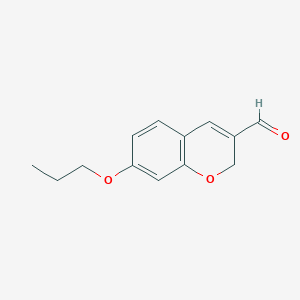
![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)
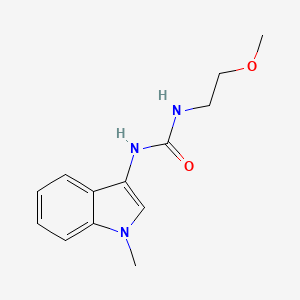
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
![2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2562344.png)
![2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2562345.png)
![1-(2-CHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2562346.png)
![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
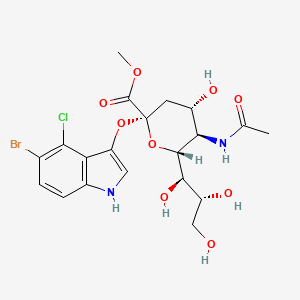

![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2562356.png)
